Naftopidil dihydrochloride
Overview
Description
Naftopidil dihydrochloride is a drug used in benign prostatic hypertrophy which acts as a selective α1-adrenergic receptor antagonist or alpha-1 blocker . It is marketed under the brand name Flivas .
Molecular Structure Analysis
The molecular formula of Naftopidil dihydrochloride is C24H30Cl2N2O3 . The molecular weight is 465.41 .Chemical Reactions Analysis
Naftopidil shows unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The inhibition of cell cycle progression is independent of α1-AR expression in cells .Physical And Chemical Properties Analysis
Naftopidil dihydrochloride has a molecular weight of 465.41 . The detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Oncology Applications :
- Naftopidil inhibits the growth of human prostate cancer cells by arresting the G1 cell cycle, indicating its potential for chemoprevention and intervention in hormone-refractory prostate cancer (Kanda et al., 2008).
- It has a synergistic antitumor effect with chloroquine diphosphate, inducing apoptosis and autophagy in human gastric cancer cells, though autophagy inhibits apoptosis (Nakamura et al., 2018).
- Naftopidil also induces apoptosis in malignant mesothelioma cells independently of its α1-adrenoceptor blocking activity, suggesting potential antitumor effects in malignant mesothelioma treatment (Masachika et al., 2013).
Urology and Prostate Health :
- It effectively inhibits 5-hydroxytryptamine-induced bladder contraction in rats, hinting at its potential use in treating lower urinary tract symptoms of benign prostatic hyperplasia (Sakai et al., 2013).
- Naftopidil improves voiding symptoms and may help manage storage symptoms in men with benign prostatic hyperplasia, potentially enhancing quality of life (Hara et al., 2013).
- It may reduce the incidence of prostate cancer in men negative for cancer by first biopsy, suggesting its potential in prostate cancer prevention (Yamada et al., 2018).
Other Therapeutic Applications :
- Naftopidil may have therapeutic effects on lung fibrosis by reducing lung fibroblast proliferation and bleomycin-induced lung fibrosis in mice (Urushiyama et al., 2019).
- It shows unique growth-inhibitory effects in various cells, suggesting potential off-target effects and new therapeutic applications (Ishii & Sugimura, 2015).
- Naftopidil possesses 5-HT1A agonistic properties in addition to its alpha 1-adrenoceptor antagonist properties, making it a potential treatment for hypertension (Borbe et al., 1991).
Safety And Hazards
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.2ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;;/h2-12,20,27H,13-18H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVCEQMJXMUXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naftopidil dihydrochloride | |
CAS RN |
57149-08-3 | |
Record name | Naftopidil dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAFTOPIDIL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I80E37JBE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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